molecular formula C5H7NO2 B3189997 5-Methylpyrrolidine-2,4-dione CAS No. 37772-93-3

5-Methylpyrrolidine-2,4-dione

Cat. No.: B3189997
CAS No.: 37772-93-3
M. Wt: 113.11 g/mol
InChI Key: VKKNQZBZGSFRCA-UHFFFAOYSA-N
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Description

5-Methylpyrrolidine-2,4-dione is a nitrogen-containing heterocyclic compound with the molecular formula C5H7NO2 It is a derivative of pyrrolidine, a five-membered ring structure that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrrolidine-2,4-dione typically involves the reaction of maleic anhydride with methylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include heating the reactants in an appropriate solvent, such as water or nitromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and controlled reaction conditions to ensure the purity and yield of the final product. The compound is often produced in bulk for use in various applications, including pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyrrolidine-2,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Methylpyrrolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential effects on various biological systems.

    Medicine: The compound’s derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

    Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 5-Methylpyrrolidine-2,4-dione stands out due to its specific substitution pattern and the resulting unique reactivity and biological activities. Its methyl group at the 5-position provides distinct steric and electronic effects, influencing its interactions with biological targets and its overall chemical behavior .

Properties

IUPAC Name

5-methylpyrrolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-4(7)2-5(8)6-3/h3H,2H2,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKNQZBZGSFRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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